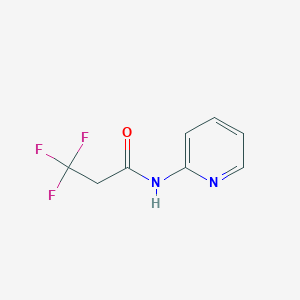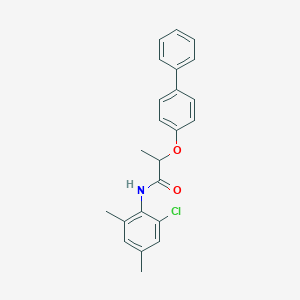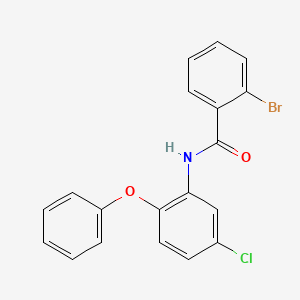
3,3,3-trifluoro-N-2-pyridinylpropanamide
Übersicht
Beschreibung
3,3,3-trifluoro-N-2-pyridinylpropanamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
3,3,3-trifluoro-N-2-pyridinylpropanamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting these enzymes, this compound can increase the acetylation of histones, leading to the activation of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its inhibitory effects on histone deacetylases, this compound has also been found to inhibit the activity of other enzymes, including protein kinases and phosphodiesterases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3,3-trifluoro-N-2-pyridinylpropanamide in lab experiments is its specificity. This compound has been found to have a high degree of specificity for histone deacetylases, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,3,3-trifluoro-N-2-pyridinylpropanamide. One area of research is the development of new drugs based on this compound. Several studies have shown that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer. Another area of research is the study of the role of this compound in epigenetic regulation. Epigenetic modifications, including histone acetylation, play a critical role in the regulation of gene expression, and this compound may provide a valuable tool for studying these processes. Finally, the development of new methods for the synthesis of this compound may also be an area of future research, as this may lead to the development of more efficient and cost-effective methods for producing this compound.
Wissenschaftliche Forschungsanwendungen
3,3,3-trifluoro-N-2-pyridinylpropanamide has been widely studied for its potential applications in various fields of scientific research. One of the most notable applications of this compound is in the development of new drugs. This compound has been found to have inhibitory effects on several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. This makes this compound a promising candidate for the development of new drugs for the treatment of various diseases, including cancer.
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-7(14)13-6-3-1-2-4-12-6/h1-4H,5H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDAIECEHHPTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4171820.png)
![6,7-dimethyl-1,2-diphenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4171827.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide](/img/structure/B4171838.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4171839.png)
![ethyl 1-{2-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4171859.png)
![3a,8a-dimethyl-N-phenyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1(2H)-carbothioamide](/img/structure/B4171867.png)
![2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide](/img/structure/B4171872.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4171898.png)
![N-(3-chloro-4-methoxyphenyl)-4-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4171906.png)

![5-benzyl-8-methyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4171920.png)
![1-allyl-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4171923.png)
![N-(4-methoxyphenyl)-2-[2-(3,3,6,6,10-pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetamide](/img/structure/B4171925.png)
